tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate structure elucidation
tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The identity and purity of such molecules are paramount for the integrity of subsequent biological and pharmacological studies. This document outlines a multi-pronged analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Beyond a mere listing of procedures, this guide delves into the rationale behind experimental choices, offering insights into data interpretation and the establishment of a self-validating analytical workflow. The protocols and interpretive guidance herein are designed for researchers, analytical scientists, and professionals in drug development to ensure the unambiguous confirmation of the molecular structure of the title compound.
Introduction: The Imperative for Unambiguous Structure Confirmation
In the landscape of modern drug discovery, small molecules featuring heterocyclic scaffolds, such as azetidine and pyrimidine, are of significant interest due to their prevalence in biologically active compounds. tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate serves as a key building block in the synthesis of more complex pharmaceutical ingredients. Its precise chemical structure, including the connectivity of the azetidine and pyrimidine rings and the integrity of the tert-butoxycarbonyl (Boc) protecting group, is a critical quality attribute.
Any ambiguity in its structure could lead to the synthesis of incorrect downstream compounds, resulting in a significant loss of time and resources, and potentially leading to misleading biological data. Therefore, a rigorous and orthogonal analytical approach is not just a matter of good practice but a foundational requirement for a successful research and development program.
This guide will walk through a logical, field-tested workflow for the complete structural verification of this molecule, emphasizing the "why" behind each analytical step.
The Analytical Workflow: An Orthogonal Approach
A robust structure elucidation strategy relies on the principle of orthogonality, where each analytical technique provides a different and complementary piece of the structural puzzle. For tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, our workflow integrates three core techniques:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: To identify the key functional groups present.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D): To map the carbon-hydrogen framework and confirm the precise connectivity of all atoms.
The relationship and logical flow of this workflow can be visualized as follows:
Figure 1: A diagram illustrating the orthogonal workflow for structure elucidation.
Mass Spectrometry: Confirming Molecular Weight and Formula
Rationale and Experimental Choice
The first step in analyzing a newly synthesized compound is to confirm that its molecular weight matches the theoretical value. High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the technique of choice. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion [M+H]⁺. The high-resolution capability of instruments like an Orbitrap or a Time-of-Flight (TOF) analyzer provides a mass measurement with high accuracy (typically < 5 ppm), which is crucial for determining the elemental formula.
Experimental Protocol: ESI-HRMS
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Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). The sample must be fully dissolved to prevent clogging of the ESI source.
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Instrument Setup:
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Ionization Mode: Positive Electrospray Ionization (ESI+). The presence of multiple basic nitrogen atoms in the molecule makes it highly susceptible to protonation.
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Mass Analyzer: Set to a suitable mass range (e.g., m/z 100-500) to ensure the expected molecular ion is observed.
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Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.
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Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data for 1-2 minutes to obtain a good signal-to-noise ratio.
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Data Analysis:
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Identify the peak corresponding to the [M+H]⁺ ion.
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Use the instrument software to calculate the elemental composition based on the accurate mass and compare it to the theoretical value.
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Expected Data and Interpretation
For tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate (C₁₂H₁₈N₄O₂), the expected data is summarized below.
| Parameter | Theoretical Value | Observed Value (Example) |
| Molecular Formula | C₁₂H₁₈N₄O₂ | C₁₂H₁₈N₄O₂ |
| Monoisotopic Mass | 250.1430 g/mol | - |
| [M+H]⁺ (protonated) | 251.1508 m/z | 251.1505 m/z |
| Mass Error | - | < 5 ppm |
The observation of a high-intensity ion at m/z 251.1508 (within 5 ppm error) provides strong evidence for the elemental composition C₁₂H₁₉N₄O₂⁺, which is the protonated form of the target molecule. This self-validates the presence of the expected atoms in the correct proportion.
Infrared Spectroscopy: A Quick Scan for Functional Groups
Rationale and Experimental Choice
Attenuated Total Reflectance (ATR) a preferred method for solid and liquid samples due to its minimal sample preparation requirements and reproducibility.
Experimental Protocol: ATR-IR
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Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract the atmospheric (CO₂, H₂O) and instrument-related absorptions.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.
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Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
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Data Processing: The acquired spectrum is automatically ratioed against the background by the instrument software.
Expected Data and Interpretation
The IR spectrum provides a "fingerprint" of the molecule's functional groups.
| Functional Group | Bond | Expected Absorption (cm⁻¹) | Rationale |
| Secondary Amine | N-H Stretch | 3250-3400 (broad) | Confirms the presence of the amine linking the two rings. |
| Alkyl C-H | C-H Stretch | 2850-2980 | Corresponds to the Boc group and azetidine ring CH₂s. |
| Carbamate Carbonyl | C=O Stretch | 1680-1700 | Strong, sharp peak characteristic of the Boc protecting group. |
| Pyrimidine Ring | C=N/C=C Stretch | 1550-1650 | A series of absorptions typical for aromatic/heteroaromatic rings. |
| Carbamate C-O | C-O Stretch | 1150-1250 | Strong absorption associated with the ester part of the carbamate. |
The presence of these key bands provides corroborating evidence for the major structural features of the molecule, validating the information inferred from the molecular formula.
NMR Spectroscopy: The Definitive Structural Map
Rationale and Experimental Choice
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A suite of experiments is required for unambiguous assignment.
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¹H NMR: Provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).
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¹³C NMR: Shows the number of different types of carbon atoms.
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2D NMR (COSY, HSQC): Used to resolve ambiguities. COSY (Correlation Spectroscopy) reveals proton-proton couplings (which protons are neighbors), while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
Experimental Protocol: NMR
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to avoid exchange of the N-H proton.
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¹H NMR Acquisition:
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Acquire a standard 1D proton spectrum.
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Ensure a sufficient number of scans for a good signal-to-noise ratio.
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¹³C{¹H} NMR Acquisition:
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Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom.
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2D COSY Acquisition:
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Run a standard gCOSY experiment to establish ¹H-¹H correlations.
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2D HSQC Acquisition:
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Run a standard gHSQC experiment to correlate each proton with its directly attached carbon.
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Expected Data and Interpretation
The following table summarizes the predicted ¹H and ¹³C NMR data (chemical shifts are approximate and can vary based on solvent and concentration).
| Position | ¹H Chemical Shift (ppm), Multiplicity, Integration | ¹³C Chemical Shift (ppm) | Rationale and 2D Correlations |
| Boc Group (C(CH₃)₃) | ~1.45 (s, 9H) | ~28.5 | Singlet with 9H integration is characteristic of a t-butyl group. HSQC will show a cross-peak to the ¹³C signal at ~28.5 ppm. |
| Boc Group (Quaternary C) | - | ~80.0 | No attached protons. |
| Boc Group (C=O) | - | ~156.0 | Carbonyl carbon, typically downfield. |
| Azetidine CH₂ (C3-H) | ~4.70 (m, 1H) | ~45.0 | This proton is adjacent to the nitrogen and two other CH₂ protons, leading to a multiplet. It will show a COSY correlation to the C2/C4 protons and an HSQC correlation to the carbon at ~45.0 ppm. |
| Azetidine CH₂ (C2/C4-H) | ~4.20 (t, 2H), ~3.80 (dd, 2H) | ~52.0 | These protons are diastereotopic and will show complex splitting. They will have COSY correlations to the C3 proton. HSQC will correlate them to the carbon at ~52.0 ppm. |
| Amine N-H | ~7.0 (br s, 1H) | - | Broad signal, may exchange with D₂O. |
| Pyrimidine H5 | ~6.50 (t, 1H) | ~110.0 | Triplet due to coupling with the two H4/H6 protons. COSY correlation to H4/H6. |
| Pyrimidine H4/H6 | ~8.25 (d, 2H) | ~158.0 | Doublet due to coupling with H5. COSY correlation to H5. |
| Pyrimidine C2 | - | ~162.0 | Quaternary carbon attached to three nitrogens. |
The combination of 1D and 2D NMR data allows for the complete and unambiguous assignment of every proton and carbon in the molecule, providing definitive proof of its covalent structure.
Figure 2: A logical diagram of the key structural fragments to be confirmed by NMR.
Conclusion: Synthesizing the Data for Final Confirmation
The structural elucidation of tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is achieved through the careful integration of data from multiple, orthogonal analytical techniques.
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HRMS confirms the elemental formula is C₁₂H₁₈N₄O₂.
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IR spectroscopy confirms the presence of key functional groups: an N-H amine, a carbamate C=O, and the heteroaromatic pyrimidine ring.
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NMR spectroscopy (¹H, ¹³C, COSY, and HSQC) provides the definitive map of the molecular structure, confirming the connectivity between the tert-butyl group, the azetidine ring, the amine linker, and the pyrimidine ring.
When the data from all three techniques are consistent with the proposed structure and with each other, the identity and structural integrity of the compound can be considered unambiguously confirmed. This self-validating system of cross-checks is essential for ensuring the quality of chemical matter used in research and development.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
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Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]
